Treprostinil Acyl-β-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Treprostinil Acyl-β-D-Glucuronide is a metabolite of Treprostinil, an analogue of prostacyclin (PGI4) used for the treatment of pulmonary arterial hypertension (PAH). This compound is known for its potent vasodilatory effects and inhibition of platelet aggregation, making it a crucial compound in cardiovascular medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Treprostinil Acyl-β-D-Glucuronide is synthesized through the glucuronidation of Treprostinil. This process involves the conjugation of Treprostinil with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the hydroxyl group of Treprostinil.
Industrial Production Methods: Industrial production of this compound follows cGMP (current Good Manufacturing Practice) guidelines to ensure high purity and quality. The process involves large-scale enzymatic reactions in cleanroom environments, with stringent controls on temperature, pH, and reaction time to optimize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Treprostinil Acyl-β-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are facilitated by the presence of water and other nucleophiles, leading to the cleavage of the glucuronide moiety .
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions, often under acidic or basic conditions.
Transacylation: Involves nucleophiles such as amines or alcohols, which attack the acyl group, leading to the formation of new ester or amide bonds.
Major Products: The major products of these reactions include Treprostinil and its various acylated derivatives, depending on the specific nucleophile involved in the reaction .
Scientific Research Applications
Treprostinil Acyl-β-D-Glucuronide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and the stability of acyl glucuronides.
Biology: Investigated for its role in cellular signaling pathways and its effects on vascular smooth muscle cells.
Medicine: Explored for its therapeutic potential in treating pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Treprostinil Acyl-β-D-Glucuronide exerts its effects primarily through the vasodilation of pulmonary and systemic arterial vascular beds . It acts on prostacyclin receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation .
Comparison with Similar Compounds
Treprostinil: The parent compound, also a prostacyclin analogue, used for similar therapeutic purposes.
Epoprostenol: Another prostacyclin analogue with a shorter half-life and less stability compared to Treprostinil.
Iloprost: A synthetic analogue of prostacyclin with similar vasodilatory effects but different pharmacokinetic properties.
Uniqueness: Treprostinil Acyl-β-D-Glucuronide is unique due to its enhanced stability and longer duration of action compared to other prostacyclin analogues . Its glucuronidation also allows for easier excretion and reduced toxicity, making it a safer option for long-term use .
Properties
CAS No. |
148916-53-4 |
---|---|
Molecular Formula |
C₂₉H₄₂O₁₁ |
Molecular Weight |
566.64 |
Synonyms |
1-[[[2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]acetate], [1R-[1α(S*),2β,3aα,9aα]]-β-D-glucopyranuronic Acid; 1H-Benz[f]indene β-D-Glucopyranuronic Acid Derivative; Treprostinil-β-D-Glucuronide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.